molecular formula C21H20N4O3S B12031300 Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate CAS No. 618441-15-9

Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B12031300
CAS No.: 618441-15-9
M. Wt: 408.5 g/mol
InChI Key: JDRVHNBTCXQMQQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the allyl group, and the attachment of the benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 4-((2-(1-cyano-2-oxo-2-(phenylamino)ethylidene)-4-oxo-3-phenylthiazolidin-5-yl)methyl)benzoate
  • N-allyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide

Uniqueness

Methyl 4-(4-allyl-5-((2-oxo-2-(phenylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)benzoate is unique due to its specific combination of functional groups and the triazole ring structure

Properties

CAS No.

618441-15-9

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 4-[5-(2-anilino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]benzoate

InChI

InChI=1S/C21H20N4O3S/c1-3-13-25-19(15-9-11-16(12-10-15)20(27)28-2)23-24-21(25)29-14-18(26)22-17-7-5-4-6-8-17/h3-12H,1,13-14H2,2H3,(H,22,26)

InChI Key

JDRVHNBTCXQMQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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